3-(4-Nitrophenyl)-1,2-oxazole-5-sulfonyl chloride
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Overview
Description
3-(4-Nitrophenyl)-1,2-oxazole-5-sulfonyl chloride is a chemical compound known for its unique structural features and reactivity. It contains a nitrophenyl group, an oxazole ring, and a sulfonyl chloride functional group, making it a versatile compound in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Nitrophenyl)-1,2-oxazole-5-sulfonyl chloride typically involves the reaction of 4-nitrophenylhydrazine with ethyl oxalyl chloride to form the oxazole ring. This intermediate is then treated with chlorosulfonic acid to introduce the sulfonyl chloride group . The reaction conditions often require controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, reducing the risk of hazardous conditions and improving efficiency .
Chemical Reactions Analysis
Types of Reactions
3-(4-Nitrophenyl)-1,2-oxazole-5-sulfonyl chloride undergoes various chemical reactions, including:
Nucleophilic substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide derivatives.
Reduction: The nitro group can be reduced to an amino group under catalytic hydrogenation conditions.
Cyclization: The oxazole ring can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include amines and alcohols, typically under basic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) are used in the presence of hydrogen gas.
Cyclization: Acidic or basic catalysts can be employed depending on the desired product.
Major Products Formed
Sulfonamides: Formed from nucleophilic substitution reactions.
Amino derivatives: Resulting from the reduction of the nitro group.
Heterocyclic compounds: Produced through cyclization reactions.
Scientific Research Applications
3-(4-Nitrophenyl)-1,2-oxazole-5-sulfonyl chloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules and heterocycles.
Biology: Employed in the development of enzyme inhibitors and probes for studying biological pathways.
Medicine: Investigated for its potential as a pharmacophore in drug discovery.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(4-Nitrophenyl)-1,2-oxazole-5-sulfonyl chloride involves its reactivity towards nucleophiles and its ability to form stable intermediates. The sulfonyl chloride group acts as an electrophile, facilitating the formation of covalent bonds with nucleophilic species. This reactivity is crucial in its role as a precursor in various synthetic pathways.
Comparison with Similar Compounds
Similar Compounds
4-Nitrophenylsulfonyl chloride: Lacks the oxazole ring, making it less versatile in heterocyclic synthesis.
1,2-Oxazole-5-sulfonyl chloride: Does not contain the nitrophenyl group, limiting its reactivity in certain applications.
4-Nitrophenylhydrazine: While it shares the nitrophenyl group, it lacks the sulfonyl chloride functionality.
Uniqueness
3-(4-Nitrophenyl)-1,2-oxazole-5-sulfonyl chloride is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and applications. Its structural complexity and reactivity make it a valuable compound in both research and industrial contexts.
Properties
IUPAC Name |
3-(4-nitrophenyl)-1,2-oxazole-5-sulfonyl chloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClN2O5S/c10-18(15,16)9-5-8(11-17-9)6-1-3-7(4-2-6)12(13)14/h1-5H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTNNGVAJVKAKAP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NOC(=C2)S(=O)(=O)Cl)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClN2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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